7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride
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Overview
Description
NVP-AEW541 (hydrochloride) is a selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It has shown significant potential in inhibiting the growth of various cancer cells by targeting IGF-1R, which plays a crucial role in cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVP-AEW541 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the cyclobutyl and azetidinylmethyl groups.
- Attachment of the phenylmethoxyphenyl group.
Industrial Production Methods: Industrial production of NVP-AEW541 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the core structure.
- Sequential addition of functional groups.
- Purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: NVP-AEW541 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NVP-AEW541 (hydrochloride) .
Scientific Research Applications
NVP-AEW541 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It has been extensively studied for its potential to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and multiple myeloma
Biological Studies: Used to study the role of IGF-1R in cell signaling and its impact on cell proliferation and survival.
Medical Research: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with IGF-1R overexpression.
Industrial Applications: Utilized in the development of new therapeutic agents targeting IGF-1R.
Mechanism of Action
NVP-AEW541 (hydrochloride) exerts its effects by selectively inhibiting the autophosphorylation of IGF-1R. This inhibition disrupts the IGF-1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects other pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and growth .
Comparison with Similar Compounds
Uniqueness: NVP-AEW541 (hydrochloride) is unique due to its high selectivity for IGF-1R over other kinases, such as the insulin receptor. This selectivity makes it a valuable tool for studying IGF-1R-specific pathways and developing targeted therapies .
Biological Activity
The compound 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, dihydrochloride, also known as NVP-AEW541, is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic implications.
- Molecular Formula : C27H29N5O
- Molecular Weight : 445.55 g/mol
- CAS Number : 475489-16-8
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant for its biological activity. The presence of azetidine and phenylmethoxy groups contributes to its pharmacological properties.
NVP-AEW541 primarily acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutant forms associated with non-small cell lung cancer (NSCLC). The compound demonstrates selectivity for the T790M mutation of EGFR, which is a common resistance mutation that arises during treatment with first-generation EGFR inhibitors like gefitinib and erlotinib.
Inhibition Mechanism
- Covalent Binding : NVP-AEW541 forms covalent bonds with specific cysteine residues in the EGFR kinase domain.
- Selectivity : The compound shows high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and potential adverse events associated with broader inhibition.
In Vitro Studies
In vitro studies have demonstrated that NVP-AEW541 effectively inhibits the proliferation of cancer cell lines harboring the T790M mutation. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : NVP-AEW541 significantly inhibited tumor growth in mice bearing H1975 xenografts.
- Survival Rates : Mice treated with NVP-AEW541 exhibited improved survival rates compared to control groups.
Clinical Implications
A case study involving a patient with NSCLC who developed resistance to first-line EGFR inhibitors highlighted the potential of NVP-AEW541 as a second-line treatment option. The patient showed a marked reduction in tumor size after treatment with NVP-AEW541, corroborating its efficacy against resistant mutant forms of EGFR.
Comparative Analysis with Other Inhibitors
A comparative analysis of NVP-AEW541 with other third-generation EGFR inhibitors revealed its superior selectivity and reduced side effects. This is crucial for improving patient outcomes in targeted therapies.
Properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCKSAZHWFXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.